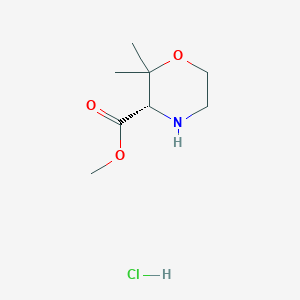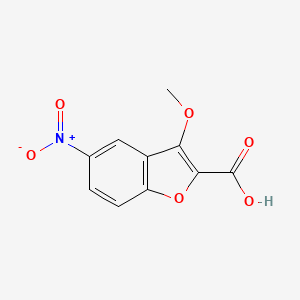
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-1-(pyridin-2-yl)piperidin-3-amin-Hydrochlorid umfasst typischerweise die Reaktion von N-Methylpiperidin mit 2-Chlorpyridin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, und das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung skalierbarere Methoden wie die kontinuierliche Durchflusssynthese umfassen. Diese Methode ermöglicht eine effiziente und konsistente Produktion der Verbindung, indem die Reaktanten kontinuierlich in einen Reaktor eingespeist und das Produkt gesammelt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-1-(pyridin-2-yl)piperidin-3-amin-Hydrochlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Amin umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid oder Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxid-Derivate, reduzierte Amine und verschiedene substituierte Pyridinderivate .
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(pyridin-2-yl)piperidin-3-amin-Hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Sie wird auf ihren potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Die Verbindung wird bei der Herstellung verschiedener Industriechemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-1-(pyridin-2-yl)piperidin-3-amin-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu spezifischen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, und so therapeutische Wirkungen entfalten .
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-1-(pyridin-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(Pyridin-2-yl)amide: Diese Verbindungen teilen eine ähnliche Pyridin-Einheit und haben vergleichbare biologische Aktivitäten.
3-Bromimidazo[1,2-a]pyridine: Diese Verbindungen enthalten ebenfalls einen Pyridinring und zeigen ähnliche chemische Reaktivität.
Einzigartigkeit
N-Methyl-1-(pyridin-2-yl)piperidin-3-amin-Hydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C11H18ClN3 |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
N-methyl-1-pyridin-2-ylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-12-10-5-4-8-14(9-10)11-6-2-3-7-13-11;/h2-3,6-7,10,12H,4-5,8-9H2,1H3;1H |
InChI-Schlüssel |
GAZYALIISUBJCE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCN(C1)C2=CC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)



![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)


![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)




